molecular formula C9H10INO3S B14839178 2-Cyclopropoxy-3-iodobenzenesulfonamide

2-Cyclopropoxy-3-iodobenzenesulfonamide

Cat. No.: B14839178
M. Wt: 339.15 g/mol
InChI Key: RTMKBZLLJCYMNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-3-iodobenzenesulfonamide typically involves the copper-catalyzed amination of 2-iodobenzenesulfonamide under mild conditions. This method uses inexpensive copper(I) iodide as a catalyst and readily available 2-iodobenzenesulfonamides and aliphatic amines as starting materials . The reaction conditions are mild, and the yields are generally good to excellent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable oxidative coupling of thiols and amines. This method is efficient and environmentally friendly, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-3-iodobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted aromatic compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-3-iodobenzenesulfonamide is unique due to its specific structure, which includes a cyclopropoxy group and an iodine atom. This unique structure may confer distinct chemical reactivity and biological activity compared to other sulfonamides .

Properties

Molecular Formula

C9H10INO3S

Molecular Weight

339.15 g/mol

IUPAC Name

2-cyclopropyloxy-3-iodobenzenesulfonamide

InChI

InChI=1S/C9H10INO3S/c10-7-2-1-3-8(15(11,12)13)9(7)14-6-4-5-6/h1-3,6H,4-5H2,(H2,11,12,13)

InChI Key

RTMKBZLLJCYMNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2I)S(=O)(=O)N

Origin of Product

United States

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